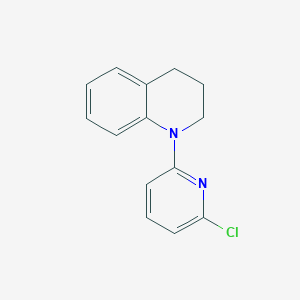
1-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroquinoline
Übersicht
Beschreibung
“(6-Chloro-2-pyridinyl)methanol” is a chemical compound with the molecular formula C6H6ClNO . It has a molecular weight of 143.57 . The compound is typically stored at 2-8°C .
Molecular Structure Analysis
The InChI code for “(6-Chloro-2-pyridinyl)methanol” is 1S/C6H6ClNO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(6-Chloro-2-pyridinyl)methanol” has a density of 1.3±0.1 g/cm3, a boiling point of 251.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 51.7±3.0 kJ/mol, a flash point of 106.1±23.2 °C, and a molar refractivity of 35.7±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Derivatives
Novel Synthesis Methods : A novel four-component one-pot synthesis method has been developed for the efficient production of pyridines and tetrahydroquinolines, including derivatives similar to 1-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroquinoline. This method leverages a coupling–isomerization–Stork–enamine alkylation–cyclocondensation sequence, highlighting the compound's central role in the synthesis of natural products and pharmaceuticals (Yehia, Polborn, & Müller, 2002).
Catalyzed Reaction for Derivatives : Lewis acid-catalyzed reactions have been used to prepare a variety of pyrrolidine and tetrahydroquinoline derivatives, demonstrating the versatility of this compound as a precursor for synthesizing biologically active compounds (Lu & Shi, 2007).
Preparation of Quinazolines : A method for preparing 2-substituted quinazolines involves converting aldehydes into N-(1-chloroalkyl)pyridinium chlorides, which then react with 2-aminobenzylamine to yield 1,2,3,4-tetrahydroquinazolines, indicating the utility of related structures in medicinal chemistry (Eynde et al., 1993).
Directed Lithiation Reaction : The synthesis of 1,2,3,4-tetrahydroquinolines and related naphthyridines through directed ortho lithiation provides a versatile method for constructing the quinoline nucleus, crucial for pharmaceutical development (Reed, Rotchford, & Strickland, 1988).
Potential Pharmaceutical Applications
- Anticancer Agents : Structurally strained half-sandwich iridium(III) complexes, incorporating tetrahydroquinoline derivatives, have shown exceptionally high potency as anticancer agents. This research underscores the potential of such compounds in developing new cancer therapies (Carrasco et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(6-chloropyridin-2-yl)-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2/c15-13-8-3-9-14(16-13)17-10-4-6-11-5-1-2-7-12(11)17/h1-3,5,7-9H,4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOPGCKPHMPYHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





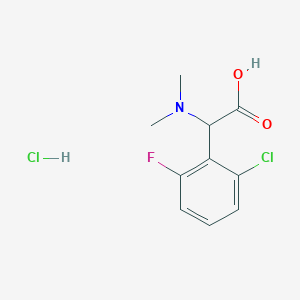
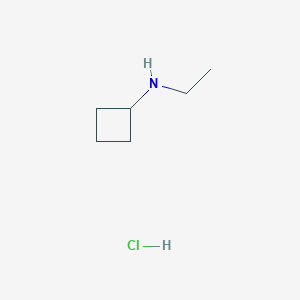
amino}acetic acid hydrochloride](/img/structure/B1455382.png)

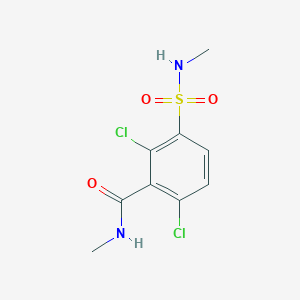
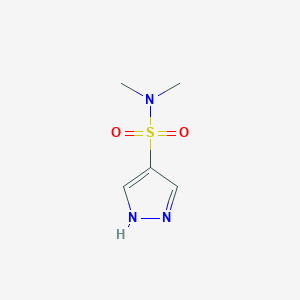

![{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B1455388.png)



